molecular formula C43H74O5 B1243766 DG(20:0/20:5(5Z,8Z,11Z,14Z,17Z)/0:0)

DG(20:0/20:5(5Z,8Z,11Z,14Z,17Z)/0:0)

Cat. No. B1243766
M. Wt: 671 g/mol
InChI Key: QEOYMVJQPHELJB-YXHLBBQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DG(20:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2], also known as diacylglycerol(20:0/20:5n3) or DAG(20:0/20:5N3), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(20:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(20:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(20:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] has been found throughout all human tissues. Within the cell, DG(20:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(20:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(20:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway and phosphatidylethanolamine biosynthesis pe(20:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway. DG(20:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(20:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/20:0) pathway, de novo triacylglycerol biosynthesis TG(20:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/20:3(5Z, 8Z, 11Z)) pathway, de novo triacylglycerol biosynthesis TG(20:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/22:1(13Z)) pathway, and de novo triacylglycerol biosynthesis TG(20:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway.
1-icosanoyl-2-[(5Z,8Z,11ZZ,14Z,17Z)-eicosapentaenoyl]-sn-glycerol is a diacylglycerol 40:5 in which the acyl groups specified are icosanoyl and (5Z,8Z,11ZZ,14Z,17Z)-eicosapentaenoyl respectively, It is a diacylglycerol 40:5 and a 1,2-diacyl-sn-glycerol. It derives from an icosanoic acid and an all-cis-5,8,11,14,17-icosapentaenoic acid.

Scientific Research Applications

Nuclear Material Analysis

  • Delayed Gamma-Ray Spectroscopy : This technique is used to determine the composition of nuclear material samples. An optimized moderator system for a 252Cf neutron point source is developed, resulting in effective neutron fluence and improved practical safeguards capabilities (Rodriguez et al., 2019).

Molecular Liquids Research

  • Self-Diffusion Coefficients : Pulsed magnetic field gradient NMR is used to measure self-diffusion coefficients of water and other molecular liquids, with data fitted to a Speedy–Angell power law for reliable standard values (Holz et al., 2000).

Laser-Induced Processes in Ultra-Dense Deuterium

  • Emission Spectroscopy : Investigating the emission spectrum in ultra-dense deuterium D(0) induced by a YAG laser. This study supports the cluster model of D(0) and provides insights into rotational transitions (Holmlid, 2017).

Electric Power System Analysis

  • Distributed Generation Technologies : This research focuses on the application of distributed generation (DG) in the electric power sector, discussing operational and economical benefits and offering a comprehensive survey of DG types, technologies, and applications (El-Khattam & Salama, 2004).

Oligonucleotide Structural Analysis

  • Hydration-Dependent Conformation of Oligonucleotides : FTIR spectroscopy is used to investigate the triple-helical oligonucleotide (dG)20.(dG)20(dC)20, revealing dramatic transitions in the vibrational state of the molecule due to hydration (White & Powell, 1995).

Artificial Neural Network Application

  • Predicting Diesel Electric Generator Performance : An ANN model is developed to predict CO2 emissions, efficiency, and other parameters for diesel electric generators, demonstrating the model's reliability and accuracy (Ganesan et al., 2015).

Optical Technology

  • Dammann Gratings in Optical Technology : All-dielectric metasurface DGs are studied for their application in laser technology and optical information processing, with emphasis on high efficiency and wide waveband performance (Zheng et al., 2022).

properties

Product Name

DG(20:0/20:5(5Z,8Z,11Z,14Z,17Z)/0:0)

Molecular Formula

C43H74O5

Molecular Weight

671 g/mol

IUPAC Name

[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] icosanoate

InChI

InChI=1S/C43H74O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h6,8,12,14,18,20,24,26,30,32,41,44H,3-5,7,9-11,13,15-17,19,21-23,25,27-29,31,33-40H2,1-2H3/b8-6-,14-12-,20-18-,26-24-,32-30-/t41-/m0/s1

InChI Key

QEOYMVJQPHELJB-YXHLBBQNSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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